molecular formula C22H25N3O5 B11392206 N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide

Cat. No.: B11392206
M. Wt: 411.5 g/mol
InChI Key: LYGLBZFLOIFQOV-UHFFFAOYSA-N
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Description

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide typically involves multiple steps. The synthetic route often starts with the preparation of the oxadiazole ring, followed by the introduction of the dipropoxyphenyl and methoxybenzamide groups. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. The oxadiazole ring plays a crucial role in stabilizing the compound and facilitating its interaction with biological molecules. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide can be compared with other similar compounds, such as:

  • N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(pentyloxy)benzamide
  • N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical properties and applications .

Properties

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide

InChI

InChI=1S/C22H25N3O5/c1-4-11-28-18-10-9-15(14-19(18)29-12-5-2)20-21(25-30-24-20)23-22(26)16-7-6-8-17(13-16)27-3/h6-10,13-14H,4-5,11-12H2,1-3H3,(H,23,25,26)

InChI Key

LYGLBZFLOIFQOV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)OC)OCCC

Origin of Product

United States

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